tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H21NO5S and a molecular weight of 279.35 g/mol . This compound is characterized by a piperidine ring substituted with a tert-butyl carbamate group and a methylsulfonyl oxyethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, also known as 1-N-BOC-4-(2-METHANESULFONYLOXYETHYL)PIPERIDINE, is a research chemical It has been used in various research contexts, indicating its potential utility in interacting with biological systems .
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of more complex molecules .
Pharmacokinetics
As a research chemical, it’s crucial to understand these properties to predict the compound’s behavior in a biological system .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Attachment of the Methylsulfonyl Oxyethyl Group: The final step involves the reaction of the intermediate with methylsulfonyl chloride and an appropriate base, such as sodium hydride or potassium carbonate, to introduce the methylsulfonyl oxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl oxyethyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Hydrolysis: The primary amine and tert-butanol are the main products.
Oxidation and Reduction: Sulfoxides, sulfones, and desulfonylated piperidines are typical products.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is used in the synthesis of potential drug candidates. Its structural features make it a useful intermediate in the development of pharmaceuticals targeting neurological disorders, cardiovascular diseases, and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in the manufacture of polymers, agrochemicals, and other high-value products .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonyl oxyethyl group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research, where such functional groups are often required for specific biological activities or chemical transformations .
Properties
IUPAC Name |
tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNYPQZNUKSYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570303 | |
Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147699-19-2 | |
Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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